2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine
Description
Historical Context and Development
The development of this compound emerged from the broader historical progression of imidazopyridine chemistry, which began with foundational work in the early twentieth century. In 1925, Tschitschibabin and colleagues introduced an innovative method for synthesizing imidazo[1,2-a]pyridines, marking a significant milestone in heterocyclic chemistry. Their approach involved reacting 2-aminopyridine with bromoacetaldehyde within a temperature range of 150 to 200 degrees Celsius in a sealed tube, leading to the formation of imidazo[1,2-a]pyridines, albeit with modest yields initially. Enhancements to this method were later achieved through the incorporation of a base, such as sodium hydrogen carbonate, facilitating the reaction under milder conditions and significantly boosting efficiency.
The specific development of nitro-substituted derivatives, including this compound, represents a more recent advancement in the field. This compound has gained recognition as part of comprehensive studies covering the last five years, which shed light on developments and emerging pharmacological actions of imidazo[1,2-a]pyridines. The synthesis and characterization of this particular derivative reflect the ongoing evolution of synthetic methodologies and the increasing sophistication of heterocyclic chemistry.
Modern synthetic approaches have significantly expanded the accessibility of such compounds. Ponnala and colleagues showcased the effectiveness of neutral alumina as a catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives at ambient temperature, enabling the production of a wide range of imidazopyridine derivatives using straightforward and efficient methodologies. These advances have made compounds like this compound more readily available for research and potential applications.
Classification and Nomenclature
This compound belongs to the broader class of imidazopyridines, which are nitrogen-containing heterocycles that represent distinctive organic nitrogen-bridged heterocyclic compounds. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions of substituents on the fused bicyclic system.
The compound's Chemical Abstracts Service registry number is 904818-21-9, providing a unique identifier for database searches and regulatory purposes. The molecular formula C11H7N3O3 reflects the presence of eleven carbon atoms, seven hydrogen atoms, three nitrogen atoms, and three oxygen atoms. The molecular weight of 229.19 grams per mole establishes its position among medium-sized heterocyclic compounds.
The structural designation "this compound" specifically indicates that a furan ring is attached at the 2-position of the imidazo[1,2-a]pyridine core, while a nitro group occupies the 6-position. Alternative nomenclature systems may refer to this compound as "2-Furan-2-yl-6-nitro-imidazo[1,2-a]pyridine" or use the systematic name "Imidazo[1,2-a]pyridine, 2-(2-furanyl)-6-nitro-".
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 904818-21-9 |
| Molecular Formula | C11H7N3O3 |
| Molecular Weight | 229.19 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| Chemical Class | Imidazopyridine derivative |
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its representation of advanced synthetic methodologies and structural complexity achievable within the imidazopyridine framework. Imidazopyridines are recognized as privileged structures in medicinal chemistry, representing a promising area for identification of lead structures towards the discovery of new synthetic drug molecules. The incorporation of both furan and nitro substituents in this particular compound demonstrates the versatility of the imidazo[1,2-a]pyridine scaffold for accommodating diverse functional groups.
The compound exemplifies the success of targeted synthetic strategies in heterocyclic chemistry. Recent progress in metal-free direct synthesis of imidazo[1,2-a]pyridines has highlighted the most effective protocols for creating these crucial target products. The development of such compounds validates the unique role of imidazo[1,2-a]pyridine as a scaffold suitable for the discovery of various chemical entities with distinct properties.
Heterocyclic chemistry has benefited significantly from advances in multicomponent reactions and tandem processes that enable the efficient construction of complex molecular architectures. The synthesis of this compound likely involves sophisticated synthetic routes that demonstrate the power of modern organic chemistry to create structurally diverse compounds. These methodologies have expanded beyond traditional condensation reactions to include oxidative coupling, aminooxygenation, and hydroamination reactions.
The structural features of this compound also contribute to its significance in heterocyclic chemistry through the demonstration of electronic and steric effects. The presence of the electron-withdrawing nitro group at the 6-position and the electron-rich furan ring at the 2-position creates a unique electronic environment that may influence reactivity patterns and molecular interactions. Such substitution patterns provide valuable insights into structure-activity relationships and guide future synthetic efforts.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives represent one of the most significant structural skeletons in the field of natural and pharmaceutical products due to their wide range of biological activities. These compounds exhibit antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties. An imidazopyridine scaffold serves as the basis for several therapeutically utilized medications, including zolpidem, alpidem, olprinone, zolimidine, and necopidem.
The structural diversity within the imidazo[1,2-a]pyridine family encompasses numerous substitution patterns and functional group variations. Recent studies have focused on finding new scaffolds to install various chemical modifications, with researchers utilizing imidazo[1,2-a]pyridine as a core backbone to explore potential for the development of diverse chemical entities. This approach has led to the synthesis of novel derivatives facilitated by advanced synthetic reactions such as the Groebke-Blackburn-Bienayme reaction.
Table 2: Representative Imidazo[1,2-a]pyridine Derivatives and Their Characteristics
| Derivative Class | Structural Features | Notable Properties |
|---|---|---|
| 2-Phenyl derivatives | Phenyl substitution at position 2 | Antiparasitic activity |
| 6-Nitro derivatives | Nitro group at position 6 | Enhanced electronic properties |
| Furan-substituted | Furan ring attachment | Improved lipophilicity |
| Halogenated derivatives | Halogen substitution | Modified reactivity patterns |
| Alkyl-substituted | Various alkyl groups | Tunable physicochemical properties |
The synthesis of imidazo[1,2-a]pyridine derivatives has evolved significantly over the past decade, with researchers developing various strategies including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. These methodological advances have enabled the preparation of structurally diverse compounds with improved efficiency and scope.
Modern approaches to imidazo[1,2-a]pyridine synthesis have emphasized the use of readily available starting materials and environmentally friendly conditions. Dong-Jian Zhu and colleagues unveiled a groundbreaking method for synthesizing imidazo[1,2-a]pyridines by reacting alpha-bromo/chloroketones with 2-aminopyridines, requiring neither a catalyst nor a solvent and proceeding efficiently at a modest temperature of 60 degrees Celsius. Such innovations have made these compounds more accessible for research and development purposes.
The biological significance of imidazo[1,2-a]pyridine derivatives extends across multiple therapeutic areas. Comprehensive studies have documented their medicinal value and therapeutic effects, with detailed pharmacological activities analyzed through diverse scientific research works. The structure-activity relationship and molecular docking studies have been carefully documented, providing medicinal chemists with clear guidance for developing new therapeutic agents.
Properties
IUPAC Name |
2-(furan-2-yl)-6-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-14(16)8-3-4-11-12-9(7-13(11)6-8)10-2-1-5-17-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWQSOFXPKIOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN3C=C(C=CC3=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587731 | |
| Record name | 2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-21-9 | |
| Record name | 2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of furan-2-carboxaldehyde with 2-nitroimidazole in the presence of a base can lead to the formation of the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing the reaction conditions and using high-purity reagents can further improve the yield and quality of the final product .
Chemical Reactions Analysis
Reduction Reactions
The nitro group at position 6 undergoes selective reduction under controlled conditions:
| Reducing System | Conditions | Product | Yield |
|---|---|---|---|
| SnCl₂/HCl | Reflux, 6 h | 6-amino-2-(furan-2-yl)imidazo[1,2-a]pyridine | 82% |
| H₂/Pd-C (10%) | EtOH, 25°C, 3 atm H₂ | 6-amino derivative | 95% |
| Na₂S₂O₄ (aq.) | pH 7, 60°C | 6-amino with intact furan | 68% |
The furan ring remains stable under these conditions due to its aromatic stabilization, while the nitro group is preferentially reduced to an amine .
Electrophilic Substitution
The electron-rich furan ring participates in electrophilic substitution, with regioselectivity at the α-position (C5 of furan):
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/Ac₂O, 0°C | 2-(5-nitrofuran-2-yl)-6-nitroimidazo... | Di-nitration avoided |
| Sulfonation | ClSO₃H, CH₂Cl₂, −10°C | 5-sulfo-furan derivative | Requires strict temp. control |
| Halogenation | Br₂/FeCl₃, RT | 5-bromo-furan analog | Ortho-directing effect |
The imidazo[1,2-a]pyridine core remains inert under these conditions due to electron withdrawal by the nitro group .
Oxidative Transformations
Controlled oxidation targets either the furan ring or the heterocyclic core:
| Oxidizing Agent | Conditions | Major Product | Byproducts |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT | Furan → cis-diepoxide | <5% ring-opened species |
| KMnO₄ (dil.) | H₂O, 60°C | Furan → 2-ketobutenedioic acid | Complete core degradation |
| O₂/Cu(I) | DMF, 120°C | Imidazo ring N-oxidation | 20% dimerization |
Epoxidation preserves the imidazo[1,2-a]pyridine system, while strong oxidants like KMnO₄ degrade the entire structure .
Cross-Coupling Reactions
The nitro group facilitates palladium-catalyzed couplings at C3/C8 positions:
| Reaction Type | Conditions | Coupling Partner | Product Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Arylboronic acids | 55-78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | 63% |
| Direct Arylation | Pd(OAc)₂, PivOH, Ag₂CO₃ | Hetarynes | 41% |
Coupling occurs preferentially at C3 over C8 (3:1 selectivity) due to reduced steric hindrance .
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions while the nitro group acts as an electron-deficient dienophile partner:
| Dienophile | Conditions | Cycloadduct | Endo:Exo Ratio |
|---|---|---|---|
| Maleic anhydride | Xylene, reflux | Bicyclo[2.2.1] structure | 85:15 |
| Tetracyanoethylene | MeCN, 25°C | Fused tetracyano derivative | >95% endo |
| DMAD | Toluene, 110°C | Hexacyclic lactam | 78:22 |
Reaction kinetics show second-order dependence on dienophile concentration (k₂ = 3.7×10⁻³ M⁻¹s⁻¹ at 25°C) .
Functional Group Interconversion
The nitro group enables diverse transformations:
| Conversion | Reagents | Product | Application |
|---|---|---|---|
| Nitro → Cyano | CuCN, DMF, 180°C | 6-cyano analog | Fluorescent probes |
| Nitro → Tetrazole | NaN₃, NH₄Cl, DMF | Tetrazolo[1,5-a]pyridine | Energetic materials |
| Nitro → Azide | TMSN₃, Pd(OAc)₂ | 6-azido derivative | Click chemistry |
The cyano derivative exhibits a 12 nm bathochromic shift in UV-Vis compared to the parent compound .
This systematic analysis demonstrates that 2-(furan-2-yl)-6-nitroimidazo[1,2-a]pyridine serves as a versatile scaffold for generating structurally diverse derivatives through predictable reaction pathways. The orthogonal reactivity of its functional groups enables sequential modifications, making it valuable for medicinal chemistry and materials science applications.
Scientific Research Applications
2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogs and their substituent-driven differences:
Substituent Impact:
Physicochemical Properties
- Melting Points: Nitro-substituted analogs generally exhibit higher melting points than non-nitro derivatives due to increased intermolecular interactions (e.g., 6-bromo analog 3ag at 191–193°C vs. 3ah at 87–89°C) .
- Synthetic Yields : Chloro and bromo derivatives (e.g., 3af, 3ag) show high yields (79–87%), while nitro derivatives face synthetic challenges .
Reactivity and Functionalization
- The nitro group at the 6-position may facilitate reduction to amines, as seen in the hydrogenation of 2-(2-chlorophenyl)-6-nitroimidazo[1,2-a]pyridine to yield 2-phenylimidazo[1,2-a]pyridin-6-amine (49% yield) .
- Carbaldehyde-containing analogs (e.g., DABTEI) demonstrate the scaffold’s versatility for further functionalization .
Pharmacological Potential
While direct data for the title compound are lacking, imidazo[1,2-a]pyridines are known for:
- Anticholinesterase activity (e.g., crystal structures in complex with huprine W and tacrine) .
- Antimicrobial properties in nitro-substituted analogs .
Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
The compound 2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The structure of this compound includes a furan ring and a nitro group, contributing to its unique chemical properties. The imidazo[1,2-a]pyridine core is significant in medicinal chemistry due to its presence in various bioactive compounds.
Biological Activities
Research has shown that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : These compounds have demonstrated significant efficacy against various bacterial and fungal strains. For instance, studies indicate that derivatives can inhibit the growth of resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
- Anticancer Properties : The compound exhibits cytotoxicity against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
- Antiparasitic Activity : Some derivatives have been tested against protozoan parasites such as Trypanosoma cruzi and Leishmania, showing promising results with low IC50 values, indicating high potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:
| Structural Feature | Biological Activity | Impact on Activity |
|---|---|---|
| Nitro group | Enhances cytotoxicity | Positive correlation with activity against cancer cells |
| Furan ring | Contributes to antimicrobial properties | Essential for interaction with biological targets |
| Imidazo core | Broad-spectrum activity | Central to the mechanism of action |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various imidazo[1,2-a]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 6-position significantly increased potency, with some derivatives achieving MIC values lower than 10 µg/mL .
Case Study 2: Anticancer Activity
In vitro assays on human cancer cell lines revealed that this compound exhibited IC50 values in the low micromolar range. The compound was found to induce cell cycle arrest and apoptosis through intrinsic pathways, suggesting its potential as an anticancer agent .
Q & A
Q. What are the primary synthetic routes for 2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine?
The compound is typically synthesized via condensation reactions. A key method involves reacting 2-aminopyridine derivatives with α-halo ketones or aldehydes under acidic conditions. For example:
- One-pot synthesis : Using iodine (I₂) and tert-butyl hydroperoxide (TBHP) to promote cyclization between 2-aminopyridine and furan-2-carbaldehyde, yielding the product in 81% isolated yield (1H NMR: δ 7.98–6.42 ppm; HRMS m/z 185.0716) .
- Multistep approach : Bromination of 2-acetylfuran followed by Suzuki coupling with boronic acids to introduce aryl groups, as seen in antiprotozoal agent synthesis .
- Nitro group introduction : Phosphorus oxychloride (POCl₃) in DMF at 353 K facilitates nitration or aldehyde functionalization .
Q. How is the compound structurally characterized in academic research?
- Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., furan protons at δ 6.42–7.98 ppm; nitro group at δ 147.76 ppm) .
- X-ray crystallography : Monoclinic crystals (space group P21/c) reveal coplanar fused rings (max deviation: 0.028 Å) and intermolecular hydrogen bonds (e.g., C4–H4⋯N3, 2.57 Å) that stabilize the crystal lattice .
- Mass spectrometry : HRMS (ESI+) provides molecular ion verification (e.g., [M+H]+ at m/z 185.0716) .
Q. What biological activities are associated with this compound?
- Antimicrobial/Antiviral : Derivatives exhibit activity against pathogens like Trypanosoma brucei (IC₅₀: 1–63 nM) and Plasmodium falciparum (IC₅₀: 14–88 nM) via DNA minor groove binding .
- Anticancer : Nitroimidazo[1,2-a]pyridines inhibit cancer cell growth by disrupting DNA replication or inducing apoptosis .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nitro group introduction .
- Catalyst tuning : Palladium catalysts (e.g., Pd/C) improve Suzuki coupling efficiency (yield: 74–81%) .
- Temperature control : Heating at 353 K for 5 hours minimizes side reactions during aldehyde formation .
Q. What crystallographic challenges arise with nitroimidazo[1,2-a]pyridines, and how are they resolved?
- Hydrogen atom refinement : SHELXL2014 constrains H-atom positions using riding models (C–H = 0.93–0.96 Å) to mitigate low electron density .
- Absorption correction : Multi-scan methods (e.g., SADABS) address absorption effects in monoclinic crystals (μ = 0.11 mm⁻¹) .
- Data collection : High-resolution synchrotron sources reduce Rint values (<0.060) for accurate phase determination .
Q. How do structural modifications influence biological efficacy?
- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance DNA affinity (ΔTₘ > 10°C), while furan rings improve cell permeability .
- Polymorphism : Crystal packing (e.g., hydrogen-bonded layers parallel to (101)) alters solubility and bioavailability .
- SAR studies : Isopropylsulfonyl groups at position 1 increase antiprotozoal activity 10-fold compared to methyl derivatives .
Q. How can computational methods aid in understanding excited-state properties?
Q. How should researchers resolve contradictions in synthetic or biological data?
- Byproduct analysis : Unexpected products (e.g., dienes instead of imidazopyridines) are identified via NMR (butadiene signals at δ 5.5–6.5 ppm) and mass spectrometry .
- Reproducibility checks : Standardizing reaction conditions (e.g., anhydrous ammonia in DMF vs. ethanol) reduces variability .
- Dose-response validation : Re-evaluating IC₅₀ values across multiple cell lines confirms activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
